2-(3-(2-Ethoxypropan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(2-Ethoxypropan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that belongs to the class of boronic esters. These compounds are highly valuable in organic synthesis due to their stability and versatility in various chemical reactions .
Preparation Methods
The synthesis of 2-(3-(2-Ethoxypropan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert it into corresponding hydrocarbons.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the boronic ester group can be replaced by other functional groups.
Coupling Reactions: The Suzuki-Miyaura coupling is a prominent reaction involving this compound, where it couples with halides to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene. Major products formed from these reactions include biaryl compounds, phenols, and substituted aromatic compounds .
Scientific Research Applications
2-(3-(2-Ethoxypropan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Biology: It can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the formation of boron-oxygen bonds, which can stabilize transition states and intermediates in various chemical reactions. The boronic ester group acts as a Lewis acid, facilitating reactions by accepting electron pairs from nucleophiles .
Comparison with Similar Compounds
Similar compounds include other boronic esters like phenylboronic acid pinacol ester and 4,4,5,5-tetramethyl-2-(phenyl)-1,3,2-dioxaborolane. Compared to these, 2-(3-(2-Ethoxypropan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers unique steric and electronic properties due to the presence of the ethoxypropan-2-yl group, which can influence its reactivity and selectivity in chemical reactions .
Properties
Molecular Formula |
C17H27BO3 |
---|---|
Molecular Weight |
290.2 g/mol |
IUPAC Name |
2-[3-(2-ethoxypropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H27BO3/c1-8-19-15(2,3)13-10-9-11-14(12-13)18-20-16(4,5)17(6,7)21-18/h9-12H,8H2,1-7H3 |
InChI Key |
DFJNLYQTJRJZPR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)(C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.